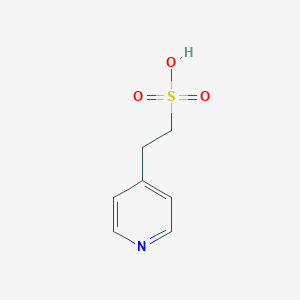
4-ピリジンエタンスルホン酸
概要
説明
4-Pyridineethanesulfonic acid, or 4-PESA, is an organic compound with the chemical formula C6H9NO3S. It is a white, crystalline solid which is soluble in water and ethanol. 4-PESA is a weak acid, and is used in a variety of scientific and industrial applications. In the laboratory, 4-PESA is used as a buffer, reagent, and catalyst for a variety of biochemical and physiological experiments.
科学的研究の応用
医療におけるバイオマテリアル
4-ピリジンエタンスルホン酸: は、特に医療用途で使用される材料の特性を向上させる、バイオマテリアルの分野で重要な役割を果たします。 スルホン化プロセスはスルホン酸基を導入し、これはバイオマテリアルの生物系との相互作用を大幅に向上させる可能性があります . この化学修飾は、細胞接着、増殖、分化の改善など、ユニークな利点を持つハイドロゲル、足場、ナノ粒子を作成するために不可欠です。 これらの進歩は、再生医療、薬物送達、組織工学において極めて重要であり、これらの分野における最も差し迫った課題のいくつかに対処しています。
分析化学
分析化学では、4-ピリジンエタンスルホン酸は、高速液体クロマトグラフィー(HPLC)を含むさまざまなクロマトグラフィー法で標準または試薬として使用されます . その明確に定義された構造と特性により、複雑な混合物の正確な分離と分析が可能になり、サンプル内の物質の識別と定量化に役立ちます。 これは、正確な測定が不可欠な品質管理および研究室で特に役立ちます。
薬理学
その化合物の誘導体は、薬理学的意義について調査されています。 薬物設計および発見の分野では、4-ピリジンエタンスルホン酸誘導体は、その潜在的な治療効果について調査されています。 これらの研究には、抗炎症、抗腫瘍、およびその他の病気関連治療など、幅広い薬理学的活性が含まれています .
環境科学
4-ピリジンエタンスルホン酸: は、生物修復プロセスの研究における構成要素として、環境科学に関与しています . それは、汚染物質の分解と、汚染された場所の浄化における微生物処理の有効性を分析するために使用される基質の一部になる可能性があります。 これは、環境汚染を軽減し、持続可能性を促進するための戦略を開発するために不可欠です。
材料科学
材料科学では、4-ピリジンエタンスルホン酸は、特定の所望の特性を持つ新しい材料を作成するための構成要素として使用されます . ポリマーやその他の材料への組み込みは、産業用途向けの性能が向上した新製品の開発につながる可能性があります。
生物学的調査
この化合物は、大腸菌から単離されたアルカンスルホネートモノオキシゲナーゼなどの酵素の硫酸化基質として役立ち、酵素基質相互作用と酵素動力学の研究において重要です . これらの相互作用を理解することは、新しい薬物と治療戦略の開発の基本です。
Safety and Hazards
作用機序
Target of Action
4-Pyridineethanesulfonic acid is a chemical compound with the formula C7H9NO3S It’s known to be used as a laboratory chemical .
Result of Action
It’s known to be a corrosive material that causes burns by all exposure routes . Ingestion can cause severe swelling and severe damage to the delicate tissue .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Pyridineethanesulfonic acid. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . It’s also advised to store it in a locked up and well-ventilated place, keeping the container tightly closed .
生化学分析
Biochemical Properties
It is known to be a sulfonated substrate for alkanesulfonate monooxygenase isolated from Escherichia coli
Cellular Effects
The cellular effects of 4-Pyridineethanesulfonic acid are not well studied. It is known that the compound is soluble in water , which suggests it could potentially interact with various types of cells and cellular processes. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
特性
IUPAC Name |
2-pyridin-4-ylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIIAYDCZSXHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068823 | |
| Record name | 4-Pyridineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 4-Pyridineethanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20089 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
53054-76-5 | |
| Record name | 4-Pyridineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53054-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridylethylsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053054765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridineethanesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-pyridyl)ethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDYLETHYLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTI6WS7BYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-pyridineethanesulfonic acid interact with lanthanide metals, and what are the downstream effects?
A1: 4-pyridineethanesulfonic acid acts as a ligand, coordinating with lanthanide metals like Europium (Eu) and Terbium (Tb) to form complexes. [, ] The pyridyl nitrogen in the ligand is protonated, resulting in a zwitterion with a positive pyridyl end and a negative sulfonate end. [] This zwitterionic nature allows it to interact with the positively charged lanthanide ions. In the formed complexes, the lanthanide metal is coordinated to nine oxygen atoms, with the ligand contributing through its sulfonate group. [] This coordination and the resulting crystal structures influence the photoluminescent properties of the complexes. For example, the Europium complex exhibits intense red emission, while the Terbium complex shows intense green emission in the solid state at room temperature. []
Q2: What is the structural characterization of 4-pyridineethanesulfonic acid, and how does it influence the dimensionality of the formed complexes?
A2: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of 4-pyridineethanesulfonic acid itself, they highlight its structural influence on complex formation. The protonated ligand, with its positive and negative ends, participates in hydrogen bonding. [] Interestingly, this hydrogen bonding leads to the formation of either two-dimensional networks (as seen with the Europium complex) or three-dimensional networks (observed in the Terbium complex). [] This difference in dimensionality showcases the significant role of the ligand's structure and its hydrogen bonding capability in dictating the overall architecture of the resulting metal complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



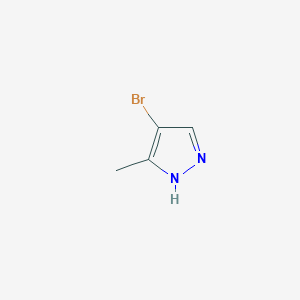
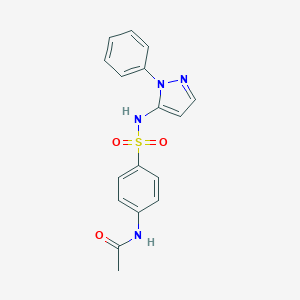

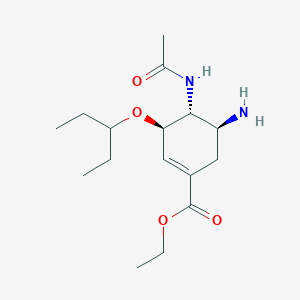
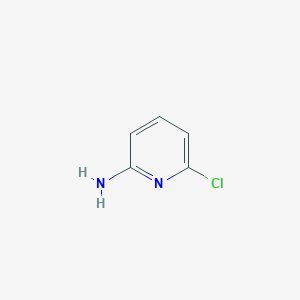

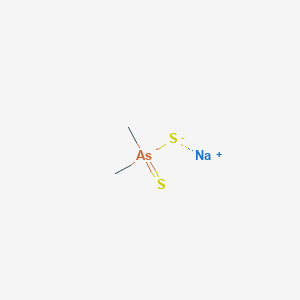



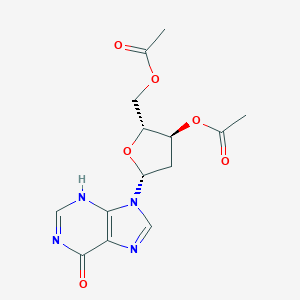

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
